molecular formula C18H19ClFN7 B1684474 Falnidamol CAS No. 196612-93-8

Falnidamol

Cat. No. B1684474
M. Wt: 387.8 g/mol
InChI Key: FTFRZXFNZVCRSK-UHFFFAOYSA-N
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Patent
US06849734B2

Procedure details

9 ml of 2N sodium hydroxide solution are added to a mixture of 9 g (0.019 mol) of (4), 81 ml of methanol and 9 ml of THF and the mixture is refluxed for 1 hour. Then 0.45 g of Pd/C (10%) are added and 4.5 ml of formic acid are added dropwise at boiling temperature. The mixture is refluxed for 24 hours, filtered off and evaporated down in vacuo to leave a residue. This is taken up in 90 ml of water and 7.2 ml of conc. hydrobromic acid and combined at ambient temperature with 3.9 ml of hydrogen peroxide (30%). The mixture is stirred for 5 hours at ambient temperature, then the product that crystallises out is filtered off and washed with water. The filter residue is dissolved in methanol, the free base is precipitated by the addition of 30 ml of water and 2N sodium hydroxide solution. Yield: 4.95 g (66%)
Quantity
9 mL
Type
reactant
Reaction Step One
Name
( 4 )
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
81 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.45 g
Type
catalyst
Reaction Step Five
Quantity
4.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl[C:4]1[N:5]=[C:6]([NH:25][C:26]2[CH:31]=[CH:30][C:29]([F:32])=[C:28]([Cl:33])[CH:27]=2)[C:7]2[N:8]=[C:9]([NH:17][CH:18]3[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]3)[N:10](C(=O)C)[CH2:11][C:12]=2[N:13]=1.Br.OO>O.[Pd].C(O)=O.C1COCC1.CO>[Cl:33][C:28]1[CH:27]=[C:26]([NH:25][C:6]2[C:7]3[N:8]=[C:9]([NH:17][CH:18]4[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]4)[N:10]=[CH:11][C:12]=3[N:13]=[CH:4][N:5]=2)[CH:31]=[CH:30][C:29]=1[F:32] |f:0.1|

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
( 4 )
Quantity
9 g
Type
reactant
Smiles
ClC=1N=C(C=2N=C(N(CC2N1)C(C)=O)NC1CCN(CC1)C)NC1=CC(=C(C=C1)F)Cl
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
81 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.2 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
3.9 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.45 g
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a residue
CUSTOM
Type
CUSTOM
Details
the product that crystallises out
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The filter residue is dissolved in methanol
CUSTOM
Type
CUSTOM
Details
the free base is precipitated by the addition of 30 ml of water and 2N sodium hydroxide solution

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClC=1C=C(C=CC1F)NC1=NC=NC2=C1N=C(N=C2)NC2CCN(CC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.